2-Hydroxycyclobutane-1-sulfonyl chloride
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Overview
Description
2-Hydroxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclobutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-hydroxycyclobutane. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced techniques such as photoredox catalysis with potassium poly(heptazine imide) has been explored to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxycyclobutane-1-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Potassium poly(heptazine imide) for photoredox catalysis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Hydroxycyclobutane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclobutane ring structure.
Tosyl Chloride: Contains a toluene ring instead of a cyclobutane ring, used in similar substitution reactions.
Benzenesulfonyl Chloride: Contains a benzene ring, commonly used in organic synthesis for sulfonation reactions.
Uniqueness: 2-Hydroxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and allows for specific applications in research and industry .
Properties
Molecular Formula |
C4H7ClO3S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
2-hydroxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2 |
InChI Key |
DQBXHZSNYSILAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1O)S(=O)(=O)Cl |
Origin of Product |
United States |
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